molecular formula C17H9BrO B2940366 2-Bromo-11H-benzo[b]fluoren-11-one CAS No. 1923756-29-9

2-Bromo-11H-benzo[b]fluoren-11-one

Cat. No.: B2940366
CAS No.: 1923756-29-9
M. Wt: 309.162
InChI Key: BLDJNELYMBXNGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fluorenone and Benzo[b]fluorenone Skeletons in Contemporary Organic and Materials Chemistry

The fluorene (B118485) and fluorenone skeletons are fundamental building blocks in the fields of organic and materials chemistry. researchgate.net Their rigid, planar structures and unique electronic properties make them ideal candidates for a wide range of applications. Fluorene derivatives, in particular, have garnered widespread attention for their use in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. researchgate.net The C-9 position of the fluorene molecule is readily functionalized, allowing for the tuning of its electronic and physical properties. researchgate.net This versatility has led to the creation of a vast library of fluorene-based materials with tailored characteristics. researchgate.net

The benzo[b]fluorene subunit, an extended aromatic system, is of particular importance as it is found in a number of bioactive natural products. thieme-connect.de Antibiotics such as prekinamycin and kinafluorenone, isolated from Streptomyces murayamaensis, feature this structural motif. thieme-connect.de The biological activity of these compounds has made the benzo[b]fluorenone skeleton an important target for synthetic chemists. thieme-connect.de Furthermore, the extended conjugation of benzo[b]fluorenones imparts interesting photophysical properties, with some derivatives exhibiting deep green light emission, suggesting potential applications in optoelectronic devices. nih.gov

The incorporation of a ketone functional group to form fluorenone and its derivatives, such as benzo[b]fluoren-11-one, further expands the chemical space and potential applications of these compounds. The electron-withdrawing nature of the carbonyl group can significantly alter the electronic properties of the molecule, influencing its behavior in charge transport and light emission.

Research Context of Brominated Benzo[b]fluoren-11-one Derivatives

The introduction of a bromine atom onto the benzo[b]fluoren-11-one skeleton, as in 2-Bromo-11H-benzo[b]fluoren-11-one, provides a versatile handle for further chemical modification. Brominated aromatic compounds are key intermediates in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the facile formation of new carbon-carbon bonds, enabling the synthesis of more complex and highly functionalized molecules.

In the context of materials science, the strategic placement of bromine atoms can be used to tune the electronic properties of the molecule, influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, can affect the charge injection and transport properties of materials derived from these brominated precursors.

While specific research into this compound is not extensively detailed in publicly available literature, the broader context of brominated flame retardants (BFRs) highlights the environmental and toxicological significance of such compounds. wur.nl Although not directly related to its use as a synthetic intermediate, the study of BFRs underscores the importance of understanding the biological and environmental impact of brominated organic molecules. wur.nl

Historical Overview of Relevant Synthetic Methodologies for Fluorenones

The synthesis of fluorenones and their benzo-annulated derivatives has been a subject of interest for synthetic organic chemists for many years. A variety of synthetic strategies have been developed to access these important molecular frameworks.

Historically, the synthesis of benzo[b]fluorenones has often involved multi-step sequences. nih.gov More recent developments have focused on creating more efficient and atom-economical methods. These include:

[4+2] Cycloaddition Reactions: This approach has been a common strategy for constructing the polycyclic ring system. thieme-connect.de

Palladium-Catalyzed Coupling Reactions: Methods such as Suzuki coupling have been employed to build the carbon framework of benzo[b]fluorenones. thieme-connect.demjcce.org.mk

Oxidative Free Radical Cyclization: This method offers another route to these complex ring systems. thieme-connect.de

Heck Coupling: This palladium-catalyzed reaction has also been utilized in the synthesis of benzo[b]fluorenone derivatives. thieme-connect.de

Benzil-Benzilic Acid Rearrangement: A regiospecific route to benzo[b]fluorenones has been developed based on the ring contraction of benz[a]anthracene-5,6-diones through this rearrangement. thieme-connect.de

One-Pot Syntheses: More recently, an efficient, base-promoted, one-pot, metal-free synthesis of diverse, functionally enriched benzo[b]fluoren-11-ones has been developed, highlighting a move towards more environmentally friendly synthetic protocols. acs.org

Photochemical Synthesis: A novel approach utilizing ultraviolet A (UV-A) light has been reported for the direct photochemical conversion of alkynylated chalcones to substituted benzo[b]fluorenes. nih.govacs.org

These diverse synthetic methodologies underscore the continued importance of the benzo[b]fluorenone skeleton and the ongoing efforts to develop new and improved ways to synthesize these valuable compounds.

Compound Data

Table 1: Properties of this compound

PropertyValue
CAS Number 1923756-29-9
Molecular Formula C₁₇H₉BrO

Data sourced from available chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromobenzo[b]fluoren-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrO/c18-12-5-6-13-14-7-10-3-1-2-4-11(10)8-15(14)17(19)16(13)9-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDJNELYMBXNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=C(C3=O)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformative Chemistry of 2 Bromo 11h Benzo B Fluoren 11 One

Functional Group Interconversions Involving the Bromo Moiety

The bromine atom attached to the benzo[b]fluorenone scaffold serves as a versatile handle for a variety of functional group interconversions, significantly expanding the synthetic utility of the parent compound. These transformations primarily involve cross-coupling reactions and nucleophilic substitutions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Reactions)

The bromine atom on the 2-Bromo-11H-benzo[b]fluoren-11-one framework is amenable to palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent example. libretexts.org This reaction facilitates the formation of carbon-carbon bonds by coupling the bromo-functionalized fluorenone with various organoboron compounds, such as arylboronic acids. researchgate.net This methodology is crucial for the synthesis of more complex, extended π-conjugated systems. For instance, the Suzuki coupling of bromo-substituted aromatic compounds is a key step in creating biaryl linkages, which are common motifs in functional organic materials. libretexts.orgpsu.edu

The efficiency and selectivity of Suzuki-Miyaura reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. libretexts.org In the context of polycyclic aromatic compounds, these reactions have been employed to synthesize a variety of derivatives with tailored electronic and photophysical properties. researchgate.net For example, palladium-catalyzed coupling of 2-bromonaphthoquinones with organostannanes has been used to synthesize antibiotics. mjcce.org.mk

Table 1: Examples of Cross-Coupling Reactions

Reactant 1 Reactant 2 Catalyst/Conditions Product Type
This compound Arylboronic acid Pd catalyst, base Aryl-substituted benzo[b]fluorenone
2-Iodobiphenyls o-Chloroacetophenone Pd catalyst Tribenzo[a,c,f]cyclooctanones
2-Iodobiphenyls o-Bromoanilines Pd catalyst Tribenzo[b,d,f]azepines

This table presents illustrative examples of cross-coupling reactions involving related bromo-aromatic compounds to highlight the potential synthetic pathways for this compound.

Nucleophilic Substitutions and Derivatizations

The bromine atom in this compound can be displaced by various nucleophiles, leading to a diverse range of derivatives. This reactivity is characteristic of aryl halides and allows for the introduction of different functional groups onto the benzo[b]fluorenone core. For example, nucleophilic substitution reactions can yield various substituted benzo[b]fluorene derivatives. The success of these reactions often depends on the nature of the nucleophile and the reaction conditions employed.

Reactions at the Fluorenone Ketone Group (C=O)

The carbonyl group of the fluorenone core is a key site for chemical modifications, including reduction and condensation reactions. These transformations alter the electronic properties and steric profile of the molecule.

Reduction Reactions

The ketone functionality of this compound can be reduced to the corresponding alcohol, 2-Bromo-11H-benzo[b]fluoren-11-ol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄). cdnsciencepub.com For instance, the reduction of 11H-benzo[b]fluoren-11-one to 11H-benzo[b]fluoren-11-ol has been accomplished using NaBH₄ in a mixture of methanol (B129727) and tetrahydrofuran. cdnsciencepub.com The resulting secondary alcohol is a crucial intermediate for further synthetic manipulations. In some cases, stronger reducing agents like lithium aluminum hydride (LiAlH₄) might be employed. cdnsciencepub.com

Table 2: Reduction of Benzo[b]fluorenone Derivatives

Starting Material Reducing Agent Product
11H-benzo[b]fluoren-11-one NaBH₄ 11H-benzo[b]fluoren-11-ol cdnsciencepub.com
11H-benzo[b]fluoren-11-one LiAlH₄/AlCl₃ 11H-benzo[b]fluorene cdnsciencepub.com
O-benzyloxime of a tetramethoxy-methyl-benzo[b]fluorenone Zinc, acetic acid Corresponding 11-amino-benzo[b]fluorene derivative psu.edu

This table provides examples of reduction reactions on the benzo[b]fluorenone core and its derivatives.

Oximation and Related Condensation Reactions

The ketone group can undergo condensation reactions with hydroxylamine (B1172632) and its derivatives to form oximes. For example, treatment of a tetramethoxy-methyl-11H-benzo[b]fluoren-11-one with O-benzylhydroxylamine yielded the corresponding O-benzyloxime. psu.edu These oxime derivatives can serve as intermediates for further transformations, such as the introduction of nitrogen-containing functionalities. For instance, the reduction of an oxime can lead to the corresponding amine. psu.edu

Acid-Catalyzed and Photochemical Reactivity of Benzo[b]fluoren-11-ol Derivatives

The alcohol derivatives obtained from the reduction of this compound, specifically 11H-benzo[b]fluoren-11-ol and its substituted analogues, exhibit interesting reactivity under acidic and photochemical conditions.

Studies on 11H-benzo[b]fluoren-11-ol have shown that it undergoes photosolvolysis in aqueous solutions. cdnsciencepub.com This reaction proceeds via a photodehydroxylation mechanism from the singlet excited state, generating a carbocation intermediate that is subsequently trapped by nucleophiles present in the medium. cdnsciencepub.comresearchgate.net Notably, the photosolvolysis of 11H-benzo[b]fluoren-11-ol is subject to acid catalysis. cdnsciencepub.com In the presence of acid, the rate of conversion to the corresponding methyl ether in a methanol-water mixture increases significantly. cdnsciencepub.com This acid catalysis is a key feature that helps to elucidate the reaction mechanism, ruling out certain homolytic and electron transfer pathways. cdnsciencepub.com The photochemical reactivity is influenced by the structure of the fluorenol derivative, with benzannelation affecting the reaction rates compared to the parent 9-fluorenol. cdnsciencepub.com

Furthermore, acid-catalyzed rearrangements of related epoxy-dibenzocycloheptanol systems, which share structural similarities, can lead to a variety of polycyclic aromatic scaffolds through processes like Meinwald rearrangement and transannular Friedel–Crafts cyclization. acs.orgnih.gov These reactions highlight the potential for complex molecular architectures to be constructed from benzo[b]fluorenol-type precursors under acidic conditions.

Investigations into Radical Formation and Stability in Fluorenone Systems

The study of radical species derived from fluorenone and its extended aromatic analogues, such as benzo[b]fluorenone, is a significant area of research. Radicals, with their open-shell electronic structures, are unique molecular systems with potential applications in electronic devices. bohrium.com Investigations into the formation and stability of radicals within these frameworks provide critical insights into their chemical behavior and potential for creating novel materials.

Research has demonstrated that the synthesis of the benzo[b]fluorenone scaffold can proceed through pathways involving radical intermediates. For instance, the triflic acid-mediated intramolecular cyclization of specific aryl-fused 1,6-diyn-3-ones to yield benzo[b]fluorenone derivatives occurs via a radical intermediate, a finding supported by Electron Paramagnetic Resonance (EPR) studies. acs.org This highlights the role of radicals not just as transient species but as key intermediates in the construction of the core molecular structure.

Photochemical methods also offer a route to benzo[b]fluorene systems through radical pathways. The direct photochemical conversion of alkynylated chalcones is proposed to proceed through a biradical species. nih.gov This mechanism is supported by control experiments where the presence of a radical scavenger, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), completely inhibits the formation of the benzo[b]fluorene product. nih.gov Similarly, photosolvolysis of related systems like 11H-benzo[b]fluoren-11-ol can involve homolytic cleavage to generate radical pairs. cdnsciencepub.com

Furthermore, systematic studies on more complex fluorenyl-based macrocyclic structures have shown that molecular geometry and the nature of cyclic π-conjugation have a significant effect on the polyradical character, excitation energies, and electrochemical properties of these systems. bohrium.com While these studies are on larger, more complex molecules, the fundamental principles regarding the influence of structure on radical stability are applicable to the broader class of fluorenone-based compounds.

The table below summarizes key research findings related to radical involvement in the chemistry of benzo[b]fluorenone and related systems.

Reaction/Study Type Precursors/System Conditions/Reagents Radical Species Involved Key Finding Citation
Intramolecular CyclizationAryl-fused 1,6-diyn-3-onesTriflic acid (TfOH)Radical intermediateFormation of the benzo[b]fluorenone scaffold proceeds via a detectable radical intermediate. acs.org
Photochemical ConversionAlkynylated chalconesUltraviolet A lightBiradical speciesProduct formation is inhibited by radical scavengers (TEMPO), supporting a biradical mechanism. nih.gov
Cascade Radical Cyclizationβ-alkynyl propenones and arylboronic acidsManganese-mediatedCascade radical processProvides a synthetic route to functionalized dihydro-benzo[b]fluorenones. bohrium.com
Domino Radical Relay Annulation1,6-enynes and aryldiazonium saltsVisible-light, Cu(I)-photosensitizerAryl radicalsAryl radicals act as both initiators and terminators in the construction of the benzo[b]fluorenone scaffold. researchgate.net
Photosolvolysis11H-benzo[b]fluoren-11-olPhotolysis in alcohol-water mixturesRadical pair (from C-OMe homolysis in analogous systems)Photoreduction of derivatives can occur via radical pair formation followed by disproportionation. cdnsciencepub.com

These investigations collectively underscore the importance of radical intermediates in both the synthesis and reactivity of the benzo[b]fluorenone system. The stability of these radicals is influenced by the extended π-system of the fused aromatic rings, and understanding their formation provides a basis for developing new synthetic methodologies and functional materials.

Spectroscopic Characterization Methodologies and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Bromo-11H-benzo[b]fluoren-11-one, ¹H and ¹³C NMR spectra provide detailed information about the electronic environment and connectivity of each atom.

¹H NMR Spectroscopy would be expected to show nine distinct signals in the aromatic region, corresponding to the nine unique hydrogen atoms on the benzo[b]fluorene core. The chemical shifts (δ) of these protons would likely appear between 7.0 and 9.0 ppm, a range characteristic of aromatic protons. The bromine atom, being an electron-withdrawing group, would deshield adjacent protons, causing them to resonate at a lower field (higher ppm). The coupling patterns (e.g., singlets, doublets, triplets) arising from spin-spin interactions between neighboring protons would be critical in assigning each signal to a specific proton in the structure.

¹³C NMR Spectroscopy provides information on the carbon skeleton. The molecule possesses 17 carbon atoms, including a carbonyl carbon and carbons bonded to hydrogen or bromine, and quaternary carbons at the ring junctions. The carbonyl carbon (C=O) is expected to have a characteristic signal in the downfield region of the spectrum, typically around 190 ppm. The other 16 aromatic carbons would produce signals between approximately 110 and 150 ppm. The carbon atom directly bonded to the bromine (C-Br) would have its chemical shift influenced by the halogen.

2D-NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively link the proton and carbon frameworks. A COSY spectrum would reveal which protons are coupled to each other, while an HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This comprehensive NMR analysis ensures the correct isomeric structure is confirmed.

Table 1: Expected ¹H and ¹³C NMR Data for this compound

Analysis Type Expected Signals Typical Chemical Shift Range (δ, ppm) Information Provided
¹H NMR 9 unique aromatic proton signals 7.0 - 9.0 Electronic environment and count of non-equivalent protons; coupling patterns reveal neighboring protons.
¹³C NMR 17 unique carbon signals 110 - 150 (Aromatic C), ~190 (Carbonyl C) Complete carbon framework, presence of the ketone functional group.

Mass Spectrometry (MS) for Molecular Weight Determination and Purity Assessment (e.g., LC/MS, HRMS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and confirming its elemental composition.

Liquid Chromatography-Mass Spectrometry (LC/MS) would initially be used to assess the purity of the sample and confirm the nominal molecular weight. The compound would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula. The molecular formula for this compound is C₁₇H₉BrO. myskinrecipes.comambeed.com A key feature in the mass spectrum would be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum would exhibit two peaks of almost equal intensity for any bromine-containing fragment, separated by two mass units (e.g., [M]⁺ and [M+2]⁺). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 2: Expected Mass Spectrometry Data for this compound

Analysis Type Expected Value Information Provided
Molecular Formula C₁₇H₉BrO Elemental composition of the molecule.
Molecular Weight 309.16 g/mol Nominal mass of the compound. myskinrecipes.com
HRMS (ESI-TOF) Calculated [M+H]⁺ for C₁₇H₁₀BrO⁺: 308.9915 Precise mass confirms the elemental formula, ruling out other possibilities.

| Isotopic Pattern | Two major peaks ([M]⁺ and [M+2]⁺) of ~1:1 intensity | Confirms the presence of one bromine atom. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would be dominated by a few key absorption bands.

The most prominent and diagnostic peak would be the strong absorption from the carbonyl (C=O) group of the ketone. This C=O stretching vibration is expected in the range of 1690-1720 cm⁻¹. The exact position would be influenced by the conjugation with the aromatic rings. Other significant absorptions would include C-H stretching vibrations for the aromatic rings (typically above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic system (in the 1450-1600 cm⁻¹ region). A weaker absorption corresponding to the C-Br stretch would be expected at lower wavenumbers (typically 500-650 cm⁻¹).

Table 3: Expected Infrared (IR) Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Carbonyl C=O Stretch 1690 - 1720 Strong
Aromatic C=C Stretch 1450 - 1600 Medium to Weak

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide powerful evidence for chemical structure, X-ray crystallography offers the most definitive proof by mapping the precise atomic positions in the solid state. This technique is contingent upon the ability to grow a suitable single crystal of the compound.

If a single crystal of this compound were analyzed, the resulting data would provide a three-dimensional model of the molecule. This model would confirm the connectivity of all atoms and the planarity of the fused aromatic system. It would also yield precise measurements of all bond lengths and bond angles. Furthermore, the crystallographic data reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as π-stacking, which are common in large aromatic systems. While this technique is the gold standard for structural elucidation, publicly accessible crystal structure data for this compound is not currently available.

Theoretical and Computational Studies of 2 Bromo 11h Benzo B Fluoren 11 One and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the study of benzo[b]fluorene derivatives to predict their geometries and electronic properties.

The electronic properties, such as the distribution of electron density and electrostatic potential, are also elucidated through DFT. For example, Mulliken population analysis can be used to characterize the spin density distributions of unpaired electrons in triplet states of related complex heterocyclic systems. rsc.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these orbitals are critical in determining a molecule's chemical reactivity and its electronic properties, such as its behavior in organic light-emitting diodes (OLEDs). imperial.ac.uk

For analogues of 2-Bromo-11H-benzo[b]fluoren-11-one, DFT calculations have been used to determine the HOMO and LUMO energy levels. researchgate.net This analysis helps in understanding charge transfer characteristics and the electronic transitions that govern the molecule's absorption and emission of light. researchgate.netimperial.ac.uk The energy gap between the HOMO and LUMO is a key parameter that influences the color and efficiency of light emission in OLED applications.

Table 1: Frontier Molecular Orbital Data for a Representative Benzo[b]fluorenone Analogue

OrbitalEnergy (eV)
HOMO-5.8
LUMO-2.7
Band Gap3.1

Note: The data presented here is for a representative analogue, 10-hydroxy-11H-benzo[b]fluoren-11-one, and is intended for illustrative purposes. The exact values for this compound may vary.

Potential Energy Surfaces (PES) map the energy of a molecule as a function of its geometry. By exploring the PES using DFT, chemists can identify stable isomers, transition states, and reaction pathways. For example, in the study of hydroxybenzofluorenone analogues, DFT and time-dependent DFT have been used to construct potential energy curves for both the ground and the first singlet excited state, which is crucial for understanding processes like excited-state intramolecular proton transfer (ESIPT). researchgate.net The analysis of these surfaces provides insight into the thermodynamics and kinetics of various chemical transformations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. This method is particularly valuable for understanding the photophysical properties of compounds like this compound.

TD-DFT calculations, often performed at the B3LYP/6-31G* level, are used to analyze the properties of the first singlet excited state (S₁) based on the optimized ground state geometry. rsc.org This allows for the prediction of absorption and fluorescence spectra. For example, in studies of hydroxy-11H-benzo[b]fluoren-11-one derivatives, TD-DFT has been instrumental in rationalizing their excited-state properties and understanding phenomena such as dual fluorescence. researchgate.netcore.ac.uk Natural transition orbital (NTO) analysis, a feature of TD-DFT, can be used to provide a clearer picture of the electronic transitions involved. rsc.org

Mechanistic Studies of Chemical Reactions Using Computational Approaches

Computational chemistry offers a powerful lens through which to view the intricate steps of a chemical reaction. For benzo[b]fluorene systems, computational methods have been used to elucidate reaction mechanisms that are difficult to probe experimentally.

For instance, DFT calculations have been performed to understand the energy differences in the formation of benzo[b]fluorene derivatives from proposed diradical intermediates. acs.org In the synthesis of 11H-benzo[b]fluoren-11-ols, a sequence of reactions including a biradical-forming C2-C6 cyclization (Schmittel cyclization) of chlorinated benzoenyne-allene intermediates followed by intramolecular radical-radical coupling has been proposed and investigated computationally. acs.org These studies help in understanding the factors that control the reaction pathways and product distributions. acs.org

Computational Analysis of Radicals and Reactive Intermediates

The formation of radical and other reactive intermediates is a key aspect of many chemical reactions involving benzo[b]fluorenes. Computational methods are essential for characterizing these transient species.

In the synthesis of 11H-benzo[b]fluoren-11-ols, the transformation is believed to proceed through chlorinated benzoenyne-allene intermediates which then form biradicals. acs.org DFT calculations can be used to model the structure and stability of these biradicals. acs.org Furthermore, in some synthesized fluorenone derivatives, decomposition to a stable radical has been observed. A combination of EPR spectroscopy, electrochemical methods, and DFT calculations has been proposed to understand the origin and nature of these stable radicals. researchgate.net

Synthesis and Investigation of Functionalized Benzo B Fluoren 11 One Derivatives

Design Principles for Modified Benzo[b]fluoren-11-ones with Tailored Properties

The design of functionalized benzo[b]fluoren-11-ones is guided by the principle of modulating their electronic and steric characteristics to achieve desired properties. The extended aromatic system of the fluorenone core provides a versatile platform for introducing various substituents. researchgate.net The fusion of additional benzene (B151609) rings, for instance, can alter the topology and electronic properties of the parent molecule. researchgate.net

Key design considerations include:

Steric Effects: The introduction of bulky groups, such as the 11,11-dimethyl substitution, can prevent molecular aggregation. This is crucial for applications in organic light-emitting diodes (OLEDs) as it enhances the photoluminescence quantum yield.

Electronic Effects: The position and nature of substituents significantly influence the electronic properties. For example, placing an electron-withdrawing group like bromine at the 2-position can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, thereby improving electron-blocking efficiency in OLEDs.

Solubility and Processability: Modification of the core structure can also improve the solubility and processability of the compounds, which is essential for their practical application in materials science.

Recent research has focused on developing organic fluorophores that maintain their emission properties in both dilute solutions and the aggregated solid state. researchgate.net This dual-state emission is a highly sought-after characteristic for various optoelectronic applications.

Synthesis of Substituted Benzo[b]fluoren-11-one Analogues

A variety of synthetic strategies have been developed to access functionalized benzo[b]fluoren-11-one derivatives. These methods often involve multi-step sequences and employ modern catalytic systems to achieve high efficiency and selectivity.

The introduction of diverse functional groups onto the benzo[b]fluorenone framework is a key strategy for tuning its properties. Several methods have been reported for this purpose:

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For instance, a one-pot Suzuki coupling followed by an arylpalladium addition to an aldehyde provides a convenient route to fluoren-9-one derivatives. mjcce.org.mk

Friedel-Crafts Acylation: An electricity-promoted Friedel-Crafts acylation of biarylcarboxylic acids has been shown to produce various fluorenones in high yields. researchgate.net This method offers a more environmentally friendly alternative to traditional approaches.

Cascade Reactions: A novel, metal-free, one-pot synthesis of functionally enriched benzo[b]fluoren-11-ones has been developed through a base-promoted cascade reaction. researchgate.net This approach is noted for its simplicity and green attributes. researchgate.net Another unprecedented cascade reaction starting from o-phthalaldehyde (B127526) in DMSO has been reported for the synthesis of 11H-benzo[b]fluoren-11-one. researchgate.net

Photochemical Synthesis: A direct photochemical conversion of alkynylated chalcones offers a rapid and efficient route to substituted benzo[b]fluorenes. nih.gov This method utilizes UV-A light and can be adapted to a continuous flow process for scalability. nih.gov

The bromine atom in 2-bromo-11H-benzo[b]fluoren-11-one serves as a versatile handle for further functionalization, enabling the synthesis of a wide array of derivatives through various coupling reactions.

Hydroxy and methoxy-substituted benzo[b]fluoren-11-ones are crucial intermediates in the synthesis of more complex derivatives and natural products.

A notable synthetic route involves the zinc-mediated rearrangement of 3,3'-dihalo-2,2'-spirobiindan-1,1'-dione. mjcce.org.mk This key step leads to the formation of a 10-hydroxy-11H-benzo[b]fluoren-11-one derivative in a 52% yield. mjcce.org.mk The structure of this intermediate can be confirmed by spectroscopic methods and by its subsequent methylation to the known 10-methoxy derivative. mjcce.org.mkresearchgate.net This multi-step synthesis, starting from dibenzylmalonic acid, highlights the importance of carefully selecting and activating the metal catalyst for the successful assembly of the benzo[b]fluorenone system. mjcce.org.mkresearchgate.net

The presence of a methoxy (B1213986) group on the aromatic ring can influence the reactivity and yield of subsequent reactions. For example, in the synthesis of fluorenones from o-arylbenzoic esters, a methoxy substituent at the 4'-position of the 1,1'-biphenyl-2-carboxylate was found to reduce the reaction yield significantly. acs.org

Structure-Reactivity and Structure-Property Relationships in Benzo[b]fluorenone Derivatives

The relationship between the molecular structure of benzo[b]fluorenone derivatives and their resulting properties is a critical area of investigation for tailoring these compounds for specific applications.

Computational methods, such as Density Functional Theory (DFT), are employed to understand these relationships. researchgate.net For instance, DFT calculations can be used to analyze the electronic characteristics and stability of orbitals through Natural Bond Orbital (NBO) analysis. researchgate.net These studies have confirmed that efficient electron transfer from a donor to an acceptor unit can occur across the π-conjugated bridge of the fluorenone system, leading to charge separation. researchgate.net

The substitution pattern on the benzo[b]fluorenone core has a profound impact on its properties:

Solid-State Luminescence: The variable solid-state luminescence of fluorenone derivatives can be attributed to the formation of different excimers in various solid phases. acs.org The interplay between π-π stacking and hydrogen bonding can direct the molecular packing and, consequently, the emissive properties. acs.org

Electronic Properties: The introduction of donor-acceptor substituents on the aromatic rings can influence the electro-optical properties of fluorenes. acs.org As previously mentioned, the position of a bromine substituent on the benzo[b]fluorene framework can maximize electron-withdrawing effects, thereby improving the material's performance in electronic devices.

Optoelectronic Applications: The unique photophysical properties of functionalized benzo[b]fluorenes make them promising candidates for use as emitters in OLEDs. rsc.org For example, BN-benzo[b]fluoranthenes, which are isoelectronic to their all-carbon analogues, have been synthesized and shown to exhibit blue emission, with amino-substituted derivatives showing a significant red-shift in their emission spectra. rsc.org This shift is attributed to a change in the nature of the electronic transition from a local excited state to a charge-transfer state. rsc.org

Advanced Applications in Materials Science Research

Organic Light-Emitting Diode (OLED) and Electroluminescent Device Applications

The benzo[b]fluorenone core is a well-established building block in the design of materials for organic electronic devices. The compound 2-Bromo-11H-benzo[b]fluoren-11-one serves as a key intermediate and material in the development of organic electroluminescent devices due to its inherent electronic and photophysical properties.

Research has demonstrated that the 11H-benzo[b]fluoren-11-one structure is a valuable starting point for creating advanced organic materials. researchgate.net A Korean patent explicitly lists this compound as a component in light-emitting materials for organic electroluminescent devices. google.com These devices rely on organic compounds that emit light when an electric current is applied. The specific properties of the fluorenone derivative, such as its energy levels and charge transport capabilities, are crucial for the efficiency and color of the emitted light. The bromine atom on the molecule provides a convenient site for further chemical modification, allowing for the fine-tuning of the material's properties to meet the specific requirements of an OLED device, such as color purity, efficiency, and operational lifetime.

The general class of fluorene-based polymers and small molecules are widely used in OLEDs as fluorescent dyes and polymer precursors. nih.gov The rigid and planar nature of the benzo[b]fluorene scaffold contributes to good thermal stability and charge carrier mobility, which are essential characteristics for durable and high-performance OLEDs.

A significant challenge in OLED technology is the development of stable and efficient white-light-emitting materials from a single molecular entity. Such single-molecule white-light emitters simplify device fabrication and improve color reproducibility. Research into derivatives of the 11H-benzo[b]fluoren-11-one skeleton has shown promise in this area.

One study reported the synthesis and characterization of 8-tert-butyl-1-hydroxy-11H-benzo[b]fluoren-11-one, a derivative of the core structure of interest. This molecule exhibits white-light emission due to an excited-state intramolecular proton transfer (ESIPT) mechanism. The molecule's design allows for the existence of two emissive species (the normal form and the proton-transferred tautomer) that are in equilibrium in the excited state. This results in a dual emission that covers a broad range of the visible spectrum, combining to generate white light from a single compound. While this specific example has different substituents, it highlights the inherent potential of the benzo[b]fluoren-11-one framework for creating advanced lighting materials.

Applications in Organic Spintronics

Organic spintronics is an emerging field that aims to utilize the spin of electrons, in addition to their charge, for information processing and storage. Materials for organic spintronics must possess specific magnetic and electronic properties. While direct applications of this compound in organic spintronics are not yet widely documented, related polycyclic aromatic hydrocarbons are under investigation.

For instance, research into indenofluorene (IF) derivatives, which are structural isomers of benzofluorenes, has suggested their potential as organic spintronics materials when they possess an open-shell ground state. rsc.org The design of such molecules with specific spin states is a key area of research. The extended π-conjugated system of the benzo[b]fluorenone core, combined with the potential for modification at the bromine site, could allow for the synthesis of derivatives with tailored electronic and magnetic properties suitable for spintronic applications. This remains an area of exploratory research.

Use as Photoresist Materials in Fabrication Processes

Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a fundamental process in the fabrication of microelectronics and other microdevices. The application of this compound in this area is primarily linked to its nature as a polycyclic aromatic compound and the properties of its precursors.

The synthesis of 11H-benzo[b]fluoren-11-one can start from ortho-phthalaldehyde (OPA), which is used as a photoresist material in its polymeric form. researchgate.net This connection suggests that the chemical building blocks for the title compound are relevant to photolithography. Furthermore, polycyclic aromatic compounds, in general, are used in advanced fabrication techniques. For instance, they can be used to create carbon micropatterns through ion beam irradiation. koreascience.kr Patents also describe photoresist compositions that incorporate polycyclic or fused polycyclic aromatic groups to enhance properties like etch resistance. google.com Therefore, while not a conventional photoresist itself, this compound belongs to a class of materials that are integral to fabrication processes.

Exploration in Energy Storage Systems

The development of advanced energy storage systems, such as batteries and supercapacitors, increasingly involves organic electrode materials due to their potential for sustainability, low cost, and tunability. Fluorenone derivatives have emerged as a promising class of molecules for these applications, particularly in aqueous organic redox flow batteries (AORFBs). osti.gov

Recent research has focused on designing fluorenone-based molecules that exhibit high solubility and stability, which are crucial for long-term battery cycling. osti.gov For example, studies have shown that specifically designed fluorenone derivatives can serve as the active material in the negative electrolyte (anolyte) of a flow battery. osti.govrsc.org The electrochemical behavior of the fluorenone core, which can be reversibly reduced and oxidized, is central to its function in storing and releasing energy.

Furthermore, porous carbons derived from fluorenone-linked polymers have been investigated as electrode materials for supercapacitors. researchgate.netacs.org These materials leverage the high surface area and electrochemical activity of the fluorenone units to store charge. researchgate.net The bromine atom in this compound offers a site for polymerization or for introducing functional groups that can enhance the performance of these energy storage materials, for instance, by improving their solubility in electrolyte solutions or tuning their redox potential.

Strategic Utility in Complex Organic Synthesis

Building Blocks for the Construction of Polycyclic Fused Ring Systems.acs.org

2-Bromo-11H-benzo[b]fluoren-11-one is a key starting material for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). core.ac.uk The benzo[b]fluorene core itself is a significant structural motif found in a number of biologically active natural products. thieme-connect.de The bromine substituent on this framework provides a reactive site for further chemical modifications, enabling chemists to build upon the existing ring system.

One of the primary methods for extending the polycyclic system involves metal-catalyzed cross-coupling reactions. For instance, the bromine atom can be readily displaced by various organic groups through reactions like the Suzuki or Heck couplings. thieme-connect.de These reactions allow for the attachment of additional aromatic or aliphatic rings, leading to the formation of intricate, multi-ring structures. The development of palladium-catalyzed annulation reactions has provided a powerful tool for creating diverse benzo-fused ring systems from aryl halides like this compound. acs.org

Furthermore, the ketone functional group at the 11-position offers another point for chemical manipulation. It can undergo reactions such as Grignard additions or reductions, leading to the formation of new stereocenters and further functionalization of the molecule. core.ac.uk These subsequent transformations can be used to create more complex three-dimensional structures.

The synthesis of benzo[b]fluorenones, including the bromo-substituted derivatives, can be achieved through various synthetic routes. researchgate.net These methods often involve cascade reactions or ring-contraction strategies, highlighting the importance of this structural class in synthetic chemistry. thieme-connect.deresearchgate.net For example, a zinc-mediated rearrangement of a dihalo-spirobiindanone derivative has been shown to produce a hydroxy-benzo[b]fluorenone, which can then be further functionalized. mjcce.org.mkresearchgate.net

Precursors for Other Advanced Organic Materials.benchchem.com

The unique electronic and photophysical properties of the benzo[b]fluorene scaffold make this compound a valuable precursor for the development of advanced organic materials. The extended π-conjugation of the polycyclic aromatic system, combined with the ability to tune its properties through substitution, has led to its use in the creation of materials for various applications.

One of the most significant applications of benzo[b]fluorene derivatives is in the field of organic light-emitting diodes (OLEDs). The core structure can be modified to create materials that exhibit efficient electroluminescence, making them suitable for use as emitters or host materials in OLED devices. The bromine atom in this compound allows for the introduction of different functional groups that can fine-tune the emission color, quantum efficiency, and charge transport properties of the resulting material.

In addition to OLEDs, derivatives of this compound are being explored for their potential use in other areas of materials science. These include organic photovoltaics (OPVs), where they can function as electron acceptors, and organic field-effect transistors (OFETs), where their charge-carrying capabilities are exploited. The ability to create a wide range of derivatives from this single precursor allows for the systematic investigation of structure-property relationships in these materials.

The synthesis of these advanced materials often involves the same cross-coupling reactions used to build larger polycyclic systems. By carefully selecting the coupling partners, researchers can introduce specific functionalities that impart desired properties to the final material. For example, the attachment of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule, making it suitable for a particular electronic application.

Emerging Research Directions and Future Perspectives

Development of Greener and More Sustainable Synthetic Pathways for Benzo[b]fluoren-11-ones

The quest for environmentally benign chemical processes has spurred significant innovation in the synthesis of benzo[b]fluoren-11-ones. Traditional methods often rely on multi-step sequences with harsh reaction conditions and stoichiometric reagents, leading to considerable chemical waste. acs.orgnih.gov In response, researchers are developing greener alternatives that emphasize efficiency and sustainability.

A notable advancement is the development of an efficient, base-promoted, one-pot, metal-free synthesis that can be performed in an open flask. nih.govacs.org This protocol proceeds through a tandem, double-aldol condensation and offers a simple, eco-friendly route to a variety of functionally enriched benzo[b]fluoren-11-ones. nih.govresearchgate.netresearchgate.net Another sustainable approach involves a self-photocatalysis-enabled divergent synthesis from enone-ynes, which operates under mild, metal-free, and photocatalyst-free conditions. rsc.org This method can be conducted in both batch and flow setups and can even utilize sunlight, highlighting its practical potential. rsc.org

Photochemical methods are also gaining traction. A direct photochemical conversion of alkynylated chalcones using ultraviolet A (UV-A) light provides a rapid and reagent-free route to benzo[b]fluorenes, which can be subsequently oxidized to the corresponding fluorenones. acs.orgnih.gov This process is significantly enhanced by continuous flow technology, which improves reproducibility, scalability, and reaction cleanliness. nih.gov Similarly, a simple and economically viable method for synthesizing 11H-benzo[b]fluoren-11-one has been developed using o-phthalaldehyde (B127526) in DMSO, which features a short reaction time and high atom economy. consensus.appresearchgate.net

These innovative strategies represent a significant shift away from classical, often harsh, synthetic routes like Friedel-Crafts reactions, offering pathways with improved environmental credentials. nih.govresearchgate.net

Exploration of Novel Catalytic Systems for Efficient Synthesis

The development of novel catalytic systems is crucial for synthesizing benzo[b]fluoren-11-ones with high efficiency and selectivity. Research has moved beyond traditional methods to explore a diverse range of catalysts that enable new and more effective synthetic transformations.

Recent breakthroughs include:

Base-Promoted, Metal-Free Synthesis : A one-pot, open-flask method uses a base to promote the synthesis of functionally diverse benzo[b]fluoren-11-ones without the need for transition metals. nih.govacs.org

Self-Photocatalysis : A catalyst-free approach uses blue or violet light to trigger the divergent synthesis of benzo[b]fluorenones and benzo[b]fluorenols from enone-ynes, showcasing a system with multiple activities including energy, electron, and hydrogen atom transfers. rsc.org

Cobalt Catalysis : A one-pot synthesis has been developed using a cobalt-catalyzed [3+2] annulation of oxabicyclic alkenes, followed by a ring-opening/dehydration sequence. consensus.app This method uses oxygen as a green oxidant and is scalable. consensus.app

Palladium Catalysis : Intramolecular palladium-mediated arylation offers an effective alternative to traditional Friedel-Crafts approaches. nih.gov Palladium catalysts are also used in carbonylative cyclizations of o-halobiaryls and in reactions merging C-H activation with difluorocarbene transfer to produce fluorenones in high yields. organic-chemistry.org

Rhodium Catalysis : Rhodium catalysts have been shown to be effective for the intramolecular acylation of biarylcarboxylic acids to form fluorenones. organic-chemistry.org

Zinc-Mediated Rearrangement : A key step in one synthetic approach to the benzo[b]fluorenone core involves the zinc-mediated rearrangement of a 3,3'-dihalo-2,2'-spirobiindan-1,1'-dione. mjcce.org.mkresearchgate.netsemanticscholar.org

These varied catalytic systems provide chemists with a powerful and versatile toolkit for constructing the benzo[b]fluorenone scaffold, enabling access to a wide range of derivatives.

Catalytic SystemKey FeaturesStarting MaterialsReference
Base-Promoted (Metal-Free)One-pot, open-flask, eco-friendly1-Indanone dianions and o-bis-ynones nih.govacs.org
Self-Photocatalysis (Metal-Free)Mild conditions, light-driven, divergent synthesisEnone-ynes rsc.org
Cobalt-Catalyzed AnnulationOne-pot, uses oxygen as green oxidant, scalableOxabicyclic alkenes and benzoic hydrazides consensus.app
Palladium-Mediated ArylationAlternative to Friedel-Crafts, good yieldso-Halobiaryls, arylboronic acids nih.govorganic-chemistry.org
Rhodium-Catalyzed AcylationEfficient intramolecular cyclizationBiarylcarboxylic acids organic-chemistry.org
Zinc-Mediated RearrangementKey step for core assembly from spiro compounds3,3'-Dihalo-2,2'-spirobiindan-1,1'-dione mjcce.org.mkresearchgate.net

Advanced Spectroscopic Probes for In-situ Reaction Monitoring

Understanding reaction mechanisms and optimizing conditions are greatly enhanced by the ability to monitor chemical processes in real-time. mt.com For reactions involving fluorenone derivatives like 2-Bromo-11H-benzo[b]fluoren-11-one, advanced in-situ spectroscopic techniques are emerging as powerful tools for gaining deep mechanistic insights.

One pioneering approach involves the use of graphene-molecule single-molecule junctions to directly observe the dynamics of a single reaction event. pku.edu.cn In a model study, a molecule with a 9-fluorenone (B1672902) center was connected to nanogapped graphene electrodes, allowing the real-time electrical measurement of a nucleophilic addition reaction. This method revealed reproducible two-level fluctuations, which were attributed to the reversible transition between the reactant and an intermediate state on a microsecond timescale. pku.edu.cn

Furthermore, the combination of ex situ Nuclear Magnetic Resonance (NMR) and in situ Electron Paramagnetic Resonance (EPR) spectroscopy has been effectively used to study the redox processes of fluorenone derivatives. rsc.org This combined analysis allows for the identification and characterization of transient radical intermediates that are formed during reactions. rsc.org For instance, fluorenone radical anion intermediates have been identified during the charging process in battery applications, providing crucial information about the reaction mechanism that would be difficult to obtain from ex situ analyses alone. rsc.org These advanced methods, including in-situ FTIR and Raman spectroscopy, provide a continuous stream of data that helps to elucidate complex reaction pathways, identify transient species, and ultimately accelerate the development of more robust and efficient chemical processes. mt.com

Integration of Benzo[b]fluoren-11-one Scaffolds in Supramolecular Architectures

The rigid, planar, and electronically active nature of the benzo[b]fluoren-11-one scaffold makes it an attractive building block for the construction of complex supramolecular architectures. ru.nl The field of supramolecular chemistry explores how these molecules self-assemble through non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, to form highly ordered, functional structures. ru.nlbohrium.comacs.org

Researchers have demonstrated that fluorenone derivatives can self-assemble on surfaces like graphite, forming intricate two-dimensional (2D) networks. bohrium.comresearchgate.net The final structure of these assemblies can be precisely controlled by modifying the peripheral groups on the fluorenone core, such as the length of attached alkyl chains, or by modulating the concentration of the solution. acs.orgresearchgate.net For example, an achiral fluorenone derivative was shown to form either heterochiral or homochiral supramolecular structures by simply changing its concentration, driven by intermolecular hydrogen bonds. acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.